molecular formula C16H18N2O3S B14948040 Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl-

Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl-

Cat. No.: B14948040
M. Wt: 318.4 g/mol
InChI Key: WFDUDBIYVXZHCG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide core with various functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl- typically involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-hydroxy-3-methylphenylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl- stands out due to its specific functional groups that enhance its reactivity and potential as an enzyme inhibitor. Its unique structure allows for selective binding to target enzymes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(4-hydroxy-3-methylphenyl)-N'-(4-methylphenyl)sulfonylethanimidamide

InChI

InChI=1S/C16H18N2O3S/c1-11-4-7-15(8-5-11)22(20,21)18-13(3)17-14-6-9-16(19)12(2)10-14/h4-10,19H,1-3H3,(H,17,18)

InChI Key

WFDUDBIYVXZHCG-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/NC2=CC(=C(C=C2)O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC2=CC(=C(C=C2)O)C

Origin of Product

United States

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